molecular formula C17H15N3O3 B5782149 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

Cat. No. B5782149
M. Wt: 309.32 g/mol
InChI Key: AGMQQPFBYAJUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its antimicrobial, antitumor, and anti-inflammatory effects by inhibiting the activity of certain enzymes or by disrupting the structure of cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been demonstrated to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

For the research of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole include further studies to elucidate its mechanism of action and to explore its potential use as a therapeutic agent for the treatment of microbial infections, cancer, and inflammatory diseases. In addition, the development of new synthesis methods and the exploration of its potential applications in other fields such as materials science and catalysis are also areas of interest.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 4-nitrobenzohydrazide with 3-phenylpropionyl chloride in the presence of potassium carbonate and acetonitrile. The resulting compound is then cyclized with phosphorus oxychloride to yield this compound.

Scientific Research Applications

3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-20(22)15-11-9-14(10-12-15)17-18-16(23-19-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQQPFBYAJUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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